molecular formula C19H22ClN3O3S B6587985 4-{[(5-chlorothiophen-2-yl)formamido]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1235338-88-1

4-{[(5-chlorothiophen-2-yl)formamido]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B6587985
CAS No.: 1235338-88-1
M. Wt: 407.9 g/mol
InChI Key: WFBHQRKVTAQGKZ-UHFFFAOYSA-N
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Description

The compound 4-{[(5-chlorothiophen-2-yl)formamido]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 5-chlorothiophene moiety and a 2-methoxyphenyl substituent. The 5-chlorothiophen-2-yl group may enhance lipophilicity and membrane permeability, while the 2-methoxyphenyl substituent could influence binding affinity through hydrogen bonding or π-π interactions.

Properties

IUPAC Name

4-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-26-15-5-3-2-4-14(15)22-19(25)23-10-8-13(9-11-23)12-21-18(24)16-6-7-17(20)27-16/h2-7,13H,8-12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBHQRKVTAQGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(5-chlorothiophen-2-yl)formamido]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from a variety of research studies and reviews.

Chemical Structure and Properties

This compound features a piperidine core, which is known for its diverse biological activities. The presence of a 5-chlorothiophen-2-yl moiety and a 2-methoxyphenyl group enhances its pharmacological profile. The structural formula can be represented as follows:

C15H17ClN2O2S\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, piperidine derivatives have shown efficacy in inhibiting tumor growth in various cancer models .
    • The mechanism often involves the induction of apoptosis in cancer cells, with some studies reporting enhanced cytotoxicity against specific cancer cell lines.
  • Antimicrobial Properties
    • The incorporation of the thiophene ring is associated with antimicrobial activity. Research has demonstrated that derivatives of thiophene exhibit antibacterial and antifungal effects, suggesting potential applications in treating infections .
    • Specific assays have shown that similar compounds can inhibit the growth of pathogenic bacteria, indicating a promising avenue for further exploration.
  • Anti-inflammatory Effects
    • Compounds containing piperidine structures are frequently investigated for their anti-inflammatory properties. In vitro studies have shown that they can reduce pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases .
    • This activity may be attributed to the inhibition of pathways such as NF-kB, which plays a pivotal role in inflammatory responses.
  • Neuropharmacological Potential
    • Emerging research suggests that derivatives similar to this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders or psychiatric conditions .
    • The modulation of serotonin and dopamine receptors has been noted, which could lead to applications in mood disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to This compound :

StudyFindings
Li et al., 2014Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria using similar piperidine derivatives.
Kumar et al., 2009Reported anticancer activity in vitro against breast cancer cell lines, indicating potential for therapeutic development.
Omar et al., 1996Found significant anti-inflammatory effects in animal models, supporting further investigation into clinical applications.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to cancer cell death.
  • Enzyme Inhibition : The presence of specific functional groups allows these compounds to inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors may explain the neuropharmacological effects observed in related compounds.

Comparison with Similar Compounds

Piperidine Carboxamide Derivatives

Piperidine carboxamides are a well-studied class of compounds due to their versatility in drug design. Key analogs include:

Compound Name Substituents Molecular Weight Key Features
Target Compound 5-Chlorothiophen-2-yl, 2-Methoxyphenyl ~407.8 (estimated) Chlorothiophene enhances lipophilicity; methoxyphenyl may aid receptor binding
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide (18) tert-Butyl, Phenylpyridinyl ~445.5 Bulky tert-butyl group may reduce metabolic clearance; pyridine improves solubility
4-[4-(5-Ethylthiophen-2-yl)piperidin-1-yl]sulfonyl-1-(2-methoxyethyl)-N-oxidanyl-piperidine-4-carboxamide Ethylthiophen-2-yl, Sulfonyl ~515.6 Sulfonyl group increases polarity; ethylthiophene reduces electronegativity compared to chloro

Key Findings :

  • The target compound 's 5-chlorothiophen-2-yl group likely confers higher metabolic stability compared to ethyl-substituted thiophenes (e.g., in ), as halogens often resist oxidative degradation.
  • The 2-methoxyphenyl group in the target compound may enhance receptor binding specificity compared to tert-butyl substituents (e.g., in ), which are sterically hindered .

Thiophene-Containing Analogs

Thiophene rings are common in bioactive compounds due to their electronic properties. Notable examples:

Compound Name Thiophene Substitution Functional Impact
Target Compound 5-Chloro Increased electron-withdrawing effects; potential for halogen bonding
18F-Mefway Unsubstituted Lacks halogen, reducing lipophilicity but improving solubility
N-(5-Amino-3-(4-chlorophenyl)-4-cyano-2,3-dihydrothiophene-2-carbonyl) piperidine-1-carboxamide (5aw) 4-Chlorophenyl, Cyano Cyanogroup introduces polarity; dihydrothiophene reduces aromaticity

Key Findings :

  • The 5-chloro substituent in the target compound may improve target engagement compared to unsubstituted thiophenes (e.g., in 18F-Mefway ) due to enhanced van der Waals interactions.

Methoxyphenyl-Containing Compounds

The 2-methoxyphenyl group is a recurring motif in receptor ligands:

Compound Name Methoxyphenyl Position Role in Bioactivity
Target Compound 2-Methoxy Ortho-substitution may prevent steric clashes in binding pockets
18F-FCWAY 2-Methoxy Used in 5-HT1A receptor imaging; methoxy group critical for affinity
Methyl 4-[[(2,5-dichlorophenyl)amino]carbonyl]-2-[[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoate 2-Methoxy Azo linkage introduces rigidity; methoxy aids solubility

Key Findings :

  • 2-Methoxy substitution is associated with improved receptor binding in serotonin analogs (e.g., 18F-FCWAY ), suggesting similar benefits for the target compound.
  • Azo-linked methoxyphenyl compounds (e.g., ) demonstrate how substituent positioning affects molecular geometry and solubility.

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